Thapsivillosin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

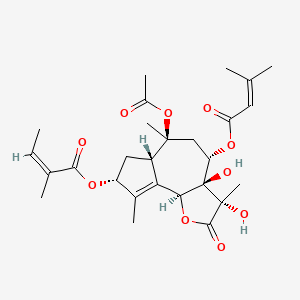

Thapsivillosin F, also known as this compound, is a useful research compound. Its molecular formula is C27H36O10 and its molecular weight is 520.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Thapsivillosin F is primarily recognized for its ability to inhibit the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA), a critical enzyme involved in calcium signaling within cells. This inhibition leads to elevated intracellular calcium levels, triggering apoptosis in various cell types. The compound's mechanism of action positions it as a potential therapeutic agent in cancer treatment.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Cancer Treatment

- Prodrug Development : Mipsagargin, a prodrug derived from thapsigargin, is currently undergoing clinical trials for treating various cancers, including glioblastoma and hepatocellular carcinoma . this compound's structural similarity suggests it may also serve as a basis for developing new anticancer agents.

- Targeting Tumors : The ability to induce apoptosis selectively in cancer cells makes this compound a candidate for targeted cancer therapies .

Antiviral Properties

Recent studies suggest that thapsigargin and its derivatives may exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. This potential application highlights the versatility of thapsivillosin compounds beyond oncology .

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methods, showcasing its complex structure and the challenges associated with producing it in sufficient quantities for research and therapeutic use.

Synthetic Routes

- Recent advancements have led to scalable synthesis techniques that allow for better access to this compound and related compounds . These synthetic methods are crucial for facilitating further pharmacological studies and clinical applications.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- A study demonstrated that this compound analogs displayed promising activity profiles against cancer cell lines, indicating its potential as a lead compound for drug development .

- Clinical trials involving Mipsagargin have shown safety and tolerability in advanced cancer patients, encouraging further investigation into related compounds like this compound .

Propiedades

Fórmula molecular |

C27H36O10 |

|---|---|

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-4-(3-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H36O10/c1-9-14(4)23(30)34-18-11-17-21(15(18)5)22-27(33,26(8,32)24(31)36-22)19(35-20(29)10-13(2)3)12-25(17,7)37-16(6)28/h9-10,17-19,22,32-33H,11-12H2,1-8H3/b14-9-/t17-,18+,19-,22-,25-,26+,27+/m0/s1 |

Clave InChI |

OCYRGTPPPSHTFF-MJNYAKEKSA-N |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@@H]1C[C@H]2C(=C1C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)C=C(C)C)([C@](C(=O)O3)(C)O)O |

SMILES canónico |

CC=C(C)C(=O)OC1CC2C(=C1C)C3C(C(CC2(C)OC(=O)C)OC(=O)C=C(C)C)(C(C(=O)O3)(C)O)O |

Sinónimos |

thapsivillosin F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.